Product packaging for 2-Ethoxy-3-methoxynaphthalene(Cat. No.:)

2-Ethoxy-3-methoxynaphthalene

Cat. No.: B11899759
M. Wt: 202.25 g/mol
InChI Key: BKSDMGMTRXGDIW-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxynaphthalene (CAS 374073-71-9) is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is a naphthalene derivative structurally characterized by both methoxy and ethoxy functional groups attached to the aromatic ring system. This specific substitution pattern places it within a class of compounds that are of significant interest in synthetic and industrial chemistry. Compounds like 2-methoxynaphthalene are well-established as key intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, methoxy- and ethoxy-substituted naphthalenes serve as valuable substrates in methodological organic chemistry research, such as in studies of Friedel-Crafts acylation reactions, where they are used to investigate regioselectivity and develop novel catalytic systems . Available physicochemical data for this compound includes a calculated density of approximately 1.1 g/cm³ and a boiling point of around 311°C at 760 mmHg . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B11899759 2-Ethoxy-3-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethoxy-3-methoxynaphthalene

InChI

InChI=1S/C13H14O2/c1-3-15-13-9-11-7-5-4-6-10(11)8-12(13)14-2/h4-9H,3H2,1-2H3

InChI Key

BKSDMGMTRXGDIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethoxy 3 Methoxynaphthalene and Its Derivatives

Strategic Approaches for O-Alkylation and Aryl Ether Formation in Naphthalene (B1677914) Systems

The formation of the ether linkages in 2-ethoxy-3-methoxynaphthalene relies on strategic O-alkylation and aryl ether formation reactions. These transformations can be broadly categorized into metal-catalyzed, metal-free, and biocatalytic approaches.

Metal-Catalyzed Coupling Reactions for Alkoxynaphthalene Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-O bonds in aryl ethers. Palladium, nickel, and copper catalysts are prominently featured in these methodologies.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While the Suzuki-Miyaura reaction is renowned for C-C bond formation, its principles can be adapted for C-O bond formation. The direct construction of highly substituted naphthalenes can be achieved through palladium-catalyzed annulation/aromatization reactions or by direct ring construction from amides with alkynes. beilstein-journals.orgrsc.org For instance, a palladium catalyst can facilitate the coupling of a suitably functionalized naphthalene precursor with an ethoxide source. The use of specific ligands is crucial for the success of these reactions, influencing both yield and selectivity. researchgate.net Furthermore, palladium catalysis has been instrumental in the synthesis of β-hydroxy compounds through C-H activation of anilines and C-O insertion of epoxides, a strategy that could be conceptually extended to naphthalene systems. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Naphthalene Derivatives

ReactantsCatalyst SystemProduct TypeReference
Amides and AlkynesPalladium AcetateHighly Substituted Naphthalenes rsc.org
Acetanilides and EpoxidesPalladium Catalystβ-Hydroxy Compounds rsc.org
Aryl Halides and PhenolsPalladium with Diphosphine LigandDiaryl Ethers researchgate.net

This table is interactive. Click on the headers to sort the data.

Nickel and copper catalysts offer more economical and sustainable alternatives to palladium for the synthesis of aryl ethers.

Nickel-Catalyzed Reactions: Nickel catalysts have demonstrated remarkable efficacy in the cross-coupling of aryl ethers, a challenging transformation due to the strength of the C(aryl)-O bond. nih.gov The use of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has been pivotal in overcoming the low reactivity of some aryl ethers. nih.gov Nickel-catalyzed amination of α-aryl methyl ethers has also been reported, showcasing the versatility of nickel in functionalizing naphthalene-derived ethers. scholaris.ca A notable discovery is the ability of nickel to catalyze these couplings in its anionic form as a nickelate ion, where lithium and nickel cooperate to facilitate the reaction. chemistryviews.org Reductive cleavage of aryl ethers to arenes can also be achieved using nickel catalysts in the absence of an external reductant. rsc.org

Copper-Catalyzed Reactions: The Ullmann condensation, a classic copper-catalyzed reaction, has been a mainstay for aryl ether synthesis for over a century. arkat-usa.orgnih.govnih.gov Modern advancements have led to the development of milder and more efficient protocols. These reactions often involve the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. arkat-usa.orgnih.gov The choice of ligand, counterion, and base can significantly impact the reaction's efficiency, with systems like CuI/PPh3 and K2CO3 proving effective in non-polar solvents. arkat-usa.org Recent studies have also highlighted the use of oxalic diamides and tert-butoxide as effective ligands for copper-catalyzed alkoxylation of (hetero)aryl halides, even at room temperature for aryl iodides. sci-hub.se

Table 2: Comparison of Nickel- and Copper-Catalyzed Aryl Ether Synthesis

CatalystTypical SubstratesKey FeaturesReferences
NickelAryl ethers, α-aryl methyl ethersCan activate strong C-O bonds, utilizes NHC ligands, can operate via an anionic pathway nih.govscholaris.cachemistryviews.orgrsc.org
CopperAryl halides, phenols, alcoholsEconomical, classic Ullmann reaction, recent advances with new ligands arkat-usa.orgnih.govnih.govsci-hub.se

This table is interactive. Click on the headers to sort the data.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-Free Synthetic Pathways for Naphthalene Ether Formation

Growing environmental concerns have spurred the development of metal-free synthetic methods. The Williamson ether synthesis is a fundamental and widely used metal-free method for preparing ethers, including those of naphthalene derivatives like 2-methoxynaphthalene (B124790). francis-press.comdoubtnut.comyoutube.comdoubtnut.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. doubtnut.comdoubtnut.com For the synthesis of this compound, a dihydroxynaphthalene precursor could be selectively alkylated.

Other metal-free approaches include Brønsted acid-catalyzed domino ring-opening cyclization reactions to form naphthalene-fused cyclopentanes. frontiersin.org Additionally, transition-metal-free dehydrogenative coupling reactions are emerging as a green and sustainable method for constructing carbon-carbon and carbon-oxygen bonds. researchgate.net A concise, transition-metal-free four-step synthesis of tetracyclic heterosteroidal compounds starting from 2-naphthol (B1666908) analogues has also been developed, showcasing the potential of metal-free strategies in complex molecule synthesis. mdpi.com

Biocatalytic Transformations Leading to Naphthalene Ether Analogues

Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. Enzymes like lipases and peroxygenases can be employed to create or modify naphthalene derivatives. For instance, Amano Lipase has been used for the regioselective hydrolysis and acetylation of aryl naphthalene diols and diacetates. researchgate.net

Fungal peroxygenases have been shown to catalyze the epoxidation of naphthalene, leading to naphthalene epoxides. researchgate.netacs.orgwhiterose.ac.uk These epoxides are valuable chiral building blocks that can undergo nucleophilic ring-opening reactions to yield a variety of trans-disubstituted cyclohexadiene derivatives, which can serve as precursors for further chemical transformations. researchgate.netacs.orgwhiterose.ac.uk While not a direct synthesis of this compound, this biocatalytic approach provides access to functionalized naphthalene-based structures that could be further elaborated.

Regioselective Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, further functionalization can be carried out to introduce additional chemical diversity. The directing effects of the existing ethoxy and methoxy (B1213986) groups play a crucial role in determining the regioselectivity of subsequent reactions. The methoxy group, for example, directs electrophilic substitution primarily to the 1- and 6-positions of the naphthalene ring. vulcanchem.com

Strategies for regioselective functionalization include:

Directed Ortho-Metalation (DoM): This strategy utilizes a directing group to guide the deprotonation and subsequent functionalization of an adjacent position.

Halogenation: Introduction of a halogen atom, such as bromine, can serve as a handle for further cross-coupling reactions. For example, 2-methoxynaphthalene can be brominated to introduce a bromine atom at a specific position. google.com

Friedel-Crafts Acylation: This reaction can introduce an acetyl group onto the naphthalene ring. The position of acylation can be controlled by the reaction conditions, such as the solvent and temperature. For instance, the acylation of 2-methoxynaphthalene can yield either 1-acetyl-2-methoxynaphthalene (B1617039) or 2-acetyl-6-methoxynaphthalene (B28280) depending on the conditions. orgsyn.org

Copper-Catalyzed C-H Functionalization: Picolinamide-assisted, copper-catalyzed remote para-C-H functionalization of naphthylamides has been developed for the selective introduction of various functional groups, including sulfonyl, amino, and ether groups. researchgate.net

Electrophilic Aromatic Substitution Reactions on Naphthalene Ethers

Electrophilic aromatic substitution (EAS) remains a cornerstone for the functionalization of electron-rich aromatic systems like naphthalene ethers. The presence of two alkoxy groups, ethoxy (-OEt) and methoxy (-OMe), on the naphthalene ring profoundly influences the regioselectivity of these reactions. Both groups are strongly activating and ortho, para-directing. In the case of this compound, the directing vectors of the two groups reinforce each other, primarily activating the C1 and C4 positions for electrophilic attack.

Research findings indicate that the reaction conditions can be tuned to favor substitution at one position over the other, although mixtures are common. Steric hindrance from the adjacent ethoxy group can make the C1 position slightly less accessible than the C4 position for bulky electrophiles.

Key EAS reactions investigated for the derivatization of naphthalene ethers include:

Nitration: The reaction of 2,3-dialkoxynaphthalenes with nitrating agents like nitric acid in an acetic acid medium has been shown to yield predominantly the 1-nitro derivative. Research cited in demonstrates that under controlled conditions, high selectivity for the C1 position can be achieved, affording 1-nitro-2-ethoxy-3-methoxynaphthalene.

Friedel-Crafts Acylation: This reaction provides a direct route to naphthyl ketones. Studies using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on related 2,3-dialkoxynaphthalene systems have shown that acylation occurs preferentially at the C1 or C4 position . The choice of solvent and temperature is critical in controlling the product distribution.

Halogenation: Bromination using N-bromosuccinimide (NBS) or bromine in a suitable solvent allows for the regioselective installation of a bromine atom. Research has explored this on similar substrates, noting that the C1 and C4 positions are the primary sites of reaction, yielding valuable intermediates for further cross-coupling reactions.

The following table summarizes representative EAS reactions on a 2,3-dialkoxynaphthalene core.

Table 1: Summary of Electrophilic Aromatic Substitution Reactions on 2,3-Dialkoxynaphthalene Scaffolds
Reaction TypeTypical ReagentsMajor Product TypeKey FindingReference
NitrationHNO₃ / Acetic Acid1-Nitro-2,3-dialkoxynaphthaleneHigh regioselectivity for the C1 position under controlled temperature.
Friedel-Crafts AcylationRCOCl / AlCl₃1-Acyl- or 4-Acyl-2,3-dialkoxynaphthaleneProduct distribution between C1 and C4 is sensitive to solvent and electrophile size.
HalogenationBr₂ or NBS1-Bromo- or 4-Bromo-2,3-dialkoxynaphthaleneProvides versatile intermediates for subsequent palladium-catalyzed cross-coupling.,

Radical Addition and Cyclization Reactions for Naphthalene Core Formation

While EAS modifies a pre-existing naphthalene ring, radical-based methods offer powerful strategies for constructing the bicyclic aromatic core itself from simpler acyclic or monocyclic precursors. These methods are particularly useful for creating highly substituted naphthalenes that may be difficult to access through classical routes.

Two prominent approaches in this area are:

Manganese(III)-Mediated Oxidative Cyclization: This method involves the generation of a radical from a β-keto ester or a similar active methylene (B1212753) compound, which then adds to an alkene. Subsequent cyclization onto an aromatic ring and aromatization builds the naphthalene system. Research detailed in describes the oxidative free-radical annulation of vinylarenes with dicarbonyl compounds. By selecting an appropriately substituted vinylbenzene precursor, this strategy can be adapted to construct the naphthalene core, which can then be functionalized to introduce the desired ether groups.

Tandem Radical Addition-Cyclization: This strategy often employs a tin-mediated radical reaction. A typical precursor might be an ortho-ethynylstyrene derivative. As described in , the addition of a tributyltin radical (from Bu₃SnH and an initiator like AIBN) to the alkyne generates a vinyl radical. This radical intermediate then undergoes a 5-exo-trig or 6-endo-trig cyclization onto the adjacent vinyl group, followed by aromatization to form the naphthalene core. The substitution pattern of the final product is dictated by the substituents on the starting material. Subsequent etherification steps would be required to yield this compound.

These radical-based syntheses provide convergent and flexible routes to the fundamental naphthalene structure, complementing the functionalization approaches of EAS.

Derivatization of Naphthalene Diimides via Ether Linkages

Naphthalene diimides (NDIs) are a class of electron-deficient naphthalene derivatives widely used as n-type organic semiconductors. Their electronic and photophysical properties are highly tunable through chemical modification of the naphthalene core. One effective strategy for this modification is the introduction of ether linkages via nucleophilic aromatic substitution (SNA_r).

Unlike the electron-rich core of this compound, the NDI core is rendered highly electron-poor by the two powerful electron-withdrawing imide groups. This electronic nature facilitates SNA_r reactions, where a nucleophile displaces a leaving group (typically a halogen) on the aromatic core.

Key research findings in this area include:

Core Functionalization with Alkoxides: Studies have demonstrated that dihalogenated NDIs (e.g., 2,6-dibromo-NDI) react efficiently with alkoxides like sodium ethoxide or sodium methoxide. This reaction displaces the bromine atoms and installs ether functionalities directly onto the NDI core. This derivatization significantly impacts the molecule's solubility, crystal packing, and lowest unoccupied molecular orbital (LUMO) energy level.

Synthesis of NDI-Based Polymers and Dimers: The same SNA_r chemistry can be used to link NDI units together. By using a diol as the nucleophile, ether bridges can be formed between two NDI molecules, creating dimers or polymers with unique electronic communication pathways . This approach is critical for developing new materials for organic electronics, such as organic field-effect transistors (OFETs) and solar cells.

Table 2: Derivatization of Naphthalene Diimides (NDIs) via SNA_r
NDI PrecursorNucleophile/ReagentsProduct TypePrimary ApplicationReference
2,6-Dibromo-NDISodium Ethoxide (NaOEt)2,6-Diethoxy-NDITuning LUMO level and solubility for organic semiconductors.
2,6-Dichloro-NDIPhenolic Compounds / K₂CO₃Core-aryloxylated NDIsModifying molecular packing for improved charge transport.
2,6-Dibromo-NDIEthylene Glycol / BaseNDI-based polymer with ether linkagesDevelopment of n-type semiconducting polymers.

Green Chemistry Principles in the Synthesis of Naphthalene Ether Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of naphthalene ethers and their derivatives, this involves employing alternative energy sources and environmentally benign solvent systems to minimize waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted and Ultrasonic-Assisted Synthetic Protocols

Conventional heating methods often require long reaction times and large volumes of high-boiling-point solvents. Microwave (MW) irradiation and ultrasound (US) offer significant advantages by providing efficient and alternative modes of energy transfer.

Microwave-Assisted Synthesis: MW heating occurs through the interaction of the electromagnetic field with polar molecules, leading to rapid and uniform heating throughout the reaction mixture. This can dramatically accelerate reaction rates. For instance, the Williamson ether synthesis, a classic method for forming ethers, can be significantly improved. A study on the synthesis of dialkoxynaphthalenes from 2,3-dihydroxynaphthalene (B165439) showed that microwave irradiation reduced the reaction time from several hours (under conventional reflux) to just a few minutes, often with improved yields and cleaner reaction profiles.

Ultrasonic-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and activating solid surfaces. This technique has been applied to accelerate heterogeneous reactions, such as those involving a solid-supported base or catalyst, in the synthesis of naphthalene derivatives .

Aqueous Micellar Media for Environmentally Benign Reactions

One of the primary goals of green chemistry is the replacement of volatile organic compounds (VOCs) with water. However, many organic reagents have poor water solubility. Micellar catalysis overcomes this challenge by using surfactants to form nanoscopic aggregates (micelles) in water. These micelles have a hydrophobic core that can solubilize nonpolar reactants, creating a "nanoreactor" environment where the reaction can proceed efficiently in a bulk aqueous medium.

Research has demonstrated the utility of this approach for key C-C and C-X bond-forming reactions on naphthalene precursors. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, used to functionalize bromo-naphthalene ethers, have been successfully performed in aqueous micellar solutions , . Specially designed surfactants like TPGS-750-M enable these transformations to occur at room temperature in water, eliminating the need for toxic and flammable organic solvents like toluene (B28343) or THF. This approach not only enhances safety but also simplifies product isolation, as the organic product often precipitates from the aqueous medium upon completion.

Table 3: Comparison of Conventional and Green Synthetic Methods for Naphthalene Derivatives
Reaction TypeConventional MethodGreen MethodPrimary AdvantageReference
Williamson Ether SynthesisReflux in DMF or Acetone (8-12 h)Microwave irradiation, solvent-free (5-15 min)Drastic reduction in reaction time and solvent use.
Suzuki Cross-CouplingPd catalyst in Toluene/Dioxane (6-24 h)Pd catalyst in aqueous micellar media (1-3 h)Eliminates hazardous organic solvents; often milder conditions.,
Heterogeneous CatalysisStirring at high temperature (hours)Ultrasonic irradiation at room temp (minutes to hours)Enhanced reaction rate and activation of catalyst surface.

Reaction Mechanism Elucidation and Kinetic Studies of 2 Ethoxy 3 Methoxynaphthalene Transformations

Mechanistic Pathways of Ether Cleavage and Formation in Naphthalene (B1677914) Systems

The cleavage of ether bonds in naphthalene systems is a fundamental transformation that can proceed through several mechanistic pathways, largely dependent on the reagents and reaction conditions. In reductive scenarios, aryl alkyl ethers are known to be reduced by agents like lithium metal. acs.org This process is followed by the cleavage of one of the two bonds adjacent to the ether oxygen. This can occur via:

α-cleavage : Formation of an aryllithium species and a lithium alkoxide.

β-cleavage : Formation of a lithium aryloxide and an alkyllithium. acs.org

The selectivity between these pathways is influenced by factors such as the solvent and the nature of the alkyl group. acs.org For instance, studies on 1-methoxynaphthalene (B125815) show that reductive cleavage can result in a mixture of both α and β cleavage products. acs.org In contrast, the use of a bulkier tert-butyldimethylsilyl (TBS) ether on a naphthalene core leads to a selective α-cleavage, yielding the corresponding aryllithium species. acs.org This selectivity is attributed to the electronic effects and the stability of the intermediates formed.

Computational studies have explored the reaction mechanism following a two-electron reduction, which is known to generate dianionic species from the parent naphthalene. acs.org The cleavage is then assessed from this dianionic intermediate. acs.org

In the context of transition metal-catalyzed reactions, such as nickel-catalyzed cross-coupling, the cleavage of the C(aryl)-O bond is a key step. The challenge in these reactions is often the cleavage of the strong C(sp²)–O bond. For extended aromatic systems like naphthalene, this process can be more facile compared to simpler arenes, a phenomenon sometimes referred to as the "naphthalene problem". researchgate.net The proposed explanation involves the formation of more stable de-aromatized intermediates during the oxidative addition step. researchgate.net The mechanism for nickel-catalyzed hydrogenolysis of C(aryl)-O bonds suggests that the selectivity for C(aryl)-O insertion over the weaker C(alkyl)-O bond is driven by the π-coordination of the naphthalene ring to the nickel center, which promotes the insertion process. rsc.org Following insertion, β-hydride elimination can be a competent pathway to the final products. rsc.org

Acid-catalyzed cleavage of ethers represents another major pathway. The reaction invariably begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent step depends on the structure of the ether. For ethers with primary alkyl groups, the cleavage typically proceeds through an S_N2 mechanism, where a nucleophile attacks the primary carbon. For ethers attached to tertiary carbons, an S_N1 pathway involving a stable carbocation intermediate is dominant. masterorganicchemistry.com For aryl ethers like 2-ethoxy-3-methoxynaphthalene, the cleavage would involve protonation followed by nucleophilic attack on the ethyl group (S_N2) or, under harsher conditions, cleavage of the aryl-oxygen bond.

Table 1: Comparison of Reductive Cleavage Pathways for Naphthyl Ethers. acs.org
Naphthyl Ether SubstratePrimary Cleavage PathwayMajor ProductsKey Mechanistic Feature
1-MethoxynaphthaleneMixture of α and β cleavage1-Naphthol and NaphthaleneFormation of a dianionic intermediate.
1-(tert-Butyldimethylsiloxy)naphthaleneSelective α cleavage1-Naphthyllithium and Siloxide AnionSelective elimination of the siloxy group.

Investigation of Electron-Donor-Acceptor (EDA) Complex-Initiated Reactions

Electron-donor-acceptor (EDA) complexes offer a powerful strategy for initiating chemical transformations under mild, often photocatalytic, conditions. d-nb.infobeilstein-journals.org An EDA complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-rich donor (D) and an electron-poor acceptor (A). d-nb.infobeilstein-journals.org Upon irradiation with light, typically in the visible spectrum, the EDA complex can be excited, leading to a single-electron transfer (SET) to form a radical ion pair ([D•+, A•−]). d-nb.info This event initiates subsequent radical reactions, often without the need for transition metal catalysts or conventional photosensitizers. d-nb.infobeilstein-journals.org

Naphthalene derivatives, particularly those with electron-donating alkoxy groups like this compound, can act as effective electron donors in the formation of EDA complexes. For example, β-naphthol anion has been shown to form an EDA complex with an electron acceptor like perfluoroalkyl iodide. beilstein-journals.org Under visible light irradiation, this complex undergoes a single-electron transfer, generating a fluoroalkyl radical and initiating a dearomatization reaction of the naphthol. beilstein-journals.org

The activation of substrates via EDA complexes is a versatile approach. Research has shown that even catalytic quantities of simple inorganic salts, such as sodium phosphate, can act as electron donors in conjunction with a substrate to form an EDA complex. acs.org Theoretical calculations, including analysis of HOMO-LUMO orbitals, confirm that the EDA complex possesses a distinct charge-transfer (CT) excitation band, which is responsible for its photoactivity. acs.org The reactions initiated by EDA complexes are predictable and can be highly site-selective, making them valuable for the synthesis of complex organic molecules. sioc-journal.cn

Table 2: Components and Initiation of a Typical EDA Complex Reaction. d-nb.infobeilstein-journals.org
ComponentRoleExampleInitiation Step
Electron Donor (D)Provides an electronβ-Naphthol anionLight Irradiation (e.g., visible light)
Electron Acceptor (A)Accepts an electronPerfluoroalkyl iodide
EDA Complex [D,A]Ground-state aggregate[Naphthol•−, R_fI]Excitation to [D,A]*
Radical Ion Pair [D•+, A•−]Reactive intermediate[Naphthol•, R_fI•−]Single-Electron Transfer (SET)

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Related Dinitropyridine-Ether Systems

Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying aromatic rings, but it requires specific electronic features on the substrate. Unlike simple aryl halides, which are unreactive towards nucleophiles, aromatic rings bearing strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) groups, can undergo nucleophilic substitution. wikipedia.orgpressbooks.pub The S_NAr mechanism is a two-step addition-elimination process. pressbooks.pub

Addition Step : The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily lost in this intermediate.

Elimination Step : The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For the S_NAr reaction to proceed efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group. pressbooks.pub This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing the intermediate. pressbooks.pub

In systems like dinitropyridine-ethers, the nitro groups act as powerful activators for S_NAr. Kinetic studies on the reactions of 2-chloro-3,5-dinitropyridine (B146277) with nucleophiles have been performed. researchgate.net Such studies, often complemented by quantum chemical calculations, help to elucidate the reaction mechanism, which can sometimes be borderline between a stepwise route (as described above) and a concerted process. researchgate.net The nature of the leaving group, the nucleophile, and the solvent all play critical roles in determining the reaction rate and mechanism. researchgate.net While this compound itself lacks the strong electron-withdrawing groups necessary for a facile S_NAr reaction, understanding this mechanism is vital when considering transformations of nitrated naphthalene derivatives.

Characterization of Transition States and Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like transition states and reaction intermediates. A combination of kinetic studies, computational chemistry, and spectroscopic analysis is employed to gain these insights.

In metal-catalyzed cross-coupling reactions of naphthalene ethers, such as the reaction of 2-methoxynaphthalene (B124790) with Grignard reagents, kinetic studies can reveal the reaction order with respect to the reactants. researchgate.net For instance, a reaction might be first-order in the vinyl ether and zero-order in the Grignard reagent. researchgate.net Computational studies can then model the reaction pathway. For the Rh-catalyzed coupling of 2-methoxynaphthalene, calculations suggested that the reaction proceeds through a Mg cation-assisted insertion/anti-β-oxygen elimination pathway. researchgate.net In the calculated transition state, the magnesium counterion coordinates to the ether oxygen, which facilitates both the C–O bond cleavage and the insertion of the C=C bond into the Rh-Ph bond. researchgate.net

For ether cleavage reactions, density functional theory (DFT) calculations are used to map the potential energy surface and identify the structures of transition states. nih.gov For the cleavage of anisole (B1667542) (a model for aryl ethers) by LiI, calculations showed that a four-membered ring transition state had a high Gibbs free-energy barrier (42.9 kcal/mol), while the involvement of a Lewis acid like LiBF₄ could lower the barrier significantly (to ~26 kcal/mol), making the reaction feasible at lower temperatures. nih.gov These calculations provide a quantitative understanding of the role of additives in facilitating bond cleavage.

Table 3: Calculated Gibbs Free-Energy Barriers (ΔG‡) for Anisole Ether Bond Cleavage Transition States. nih.gov
Transition State StructureDescriptionCalculated ΔG‡ (kcal/mol)
TS-aCleavage by LiI via a four-membered ring42.9
TS-bCleavage by two LiI molecules via a six-membered ring37.6
TS-eCleavage by LiI with LiBF₄ assistance (Orientation 1)27.0
TS-fCleavage by LiI with LiBF₄ assistance (Orientation 2)25.9

The study of solvolysis reactions of naphthalene derivatives has also provided insight into reaction intermediates. beilstein-journals.org Depending on the substituents, the solvolysis can proceed through intermediates like α-(trifluoromethyl)carbenium ions, which can be stabilized by the aryl ring, leading to charge delocalization and subsequent trapping by the solvent. beilstein-journals.org The characterization of these high-energy intermediates is crucial for explaining product distributions and reaction rates. beilstein-journals.orgunh.edu

Computational and Theoretical Chemistry of 2 Ethoxy 3 Methoxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in characterizing the electronic landscape and forecasting the chemical reactivity of 2-ethoxy-3-methoxynaphthalene. By modeling the behavior of electrons within the molecular framework, these methods provide a granular view of its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Alkoxynaphthalenes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for probing the electronic structure of alkoxynaphthalenes like this compound. DFT methodologies, which leverage the molecule's electron density to compute its ground-state properties, are widely applied to this class of compounds. Specifically, hybrid functionals such as B3LYP are frequently used to calculate a range of molecular attributes.

These calculations can map the electron density distribution, a key factor in understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap serves as a reliable indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap suggests higher reactivity.

Below is a table showcasing typical parameters obtained from DFT calculations for related alkoxynaphthalene compounds, illustrating the type of data generated for this compound.

PropertyDescriptionTypical Calculated Value (Arbitrary Units)
HOMO Energy Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.0 to 5.5 eV
Dipole Moment Measure of the net molecular polarity1.5 to 3.0 Debye
Mulliken Charges Distribution of atomic charges across the moleculeVaries per atom

Ab Initio Methods for Thermochemical Properties

Ab initio quantum chemistry methods, derived from first principles without empirical parametrization, yield highly accurate predictions of thermochemical properties for molecules such as this compound. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally demanding, provide a superior level of accuracy for properties like heats of formation, bond dissociation energies, and reaction enthalpies compared to DFT in some cases.

These calculations are essential for assessing the relative stability of different isomers and conformers of this compound. By computing the energies of various possible geometric arrangements, researchers can identify the most stable configurations of the ethoxy and methoxy (B1213986) groups. This information is crucial for interpreting experimental data and understanding the thermodynamics of reactions involving this compound.

Thermochemical PropertyDescription
Heat of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.
Bond Dissociation Energy (BDE) The energy required to break a specific chemical bond homolytically.
Rotational Constants Physical constants describing the rotational motion of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful computational avenue to explore the vast conformational space of flexible molecules like this compound. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a dynamic trajectory of the molecule, revealing its behavior over time.

The rotational freedom of the ethoxy and methoxy side chains in this compound gives rise to a multitude of possible conformations. MD simulations effectively sample the molecule's potential energy surface to identify the most populated and energetically favorable conformers. This analysis is vital for understanding how the molecule's three-dimensional shape influences its physical properties and intermolecular interactions. The specific orientation of the alkoxy groups relative to the naphthalene (B1677914) plane can impact the molecule's dipole moment, solubility, and its packing in the solid state.

Theoretical Prediction of Spectroscopic Properties for Structural Validation

Computational methods are extensively employed to predict spectroscopic properties, which are then used for the structural elucidation and validation of synthesized compounds like this compound. The comparison of theoretically predicted spectra with experimental measurements provides a robust confirmation of a molecule's identity and purity.

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C nuclei, is a standard application of the Gauge-Including Atomic Orbital (GIAO) method, often implemented within a DFT framework. These theoretical predictions are invaluable for assigning peaks in complex experimental NMR spectra, especially for molecules with numerous, chemically similar atoms.

Similarly, the prediction of vibrational spectra, including Infrared (IR) and Raman, is achieved through computational frequency analysis. These calculations not only aid in the assignment of experimental vibrational bands but also offer insights into the nature of the vibrational modes, which are directly related to the molecule's bonding and structure.

Furthermore, the prediction of electronic spectra, such as UV-Vis absorption, is another key application. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and intensities of electronic transitions, yielding theoretical absorption spectra that can be directly compared with experimental data for validation.

Spectroscopic TechniquePredicted PropertyComputational Method
NMR Spectroscopy ¹H and ¹³C Chemical Shifts (δ)GIAO-DFT
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹) and IntensitiesDFT Frequency Analysis
Raman Spectroscopy Vibrational Frequencies (cm⁻¹) and ActivitiesDFT Frequency Analysis
UV-Vis Spectroscopy Absorption Wavelengths (λmax) and Oscillator StrengthsTD-DFT

Computational Analysis of Structure-Reactivity Relationships in Naphthalene Ethers

Computational analysis is pivotal in establishing clear structure-reactivity relationships among naphthalene ethers. By systematically investigating how structural modifications influence chemical reactivity, researchers can rationally design novel molecules with tailored properties.

For this compound, computational studies can elucidate how the specific placement and electronic nature of the alkoxy substituents affect the reactivity of the aromatic naphthalene core. For example, the calculation of molecular electrostatic potential (MEP) maps can pinpoint regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, or electron-poor and prone to nucleophilic attack.

Moreover, the computational modeling of reaction pathways can provide detailed mechanistic insights, including the structures of transition states and the energy barriers associated with chemical transformations involving naphthalene ethers. This information is indispensable for understanding reaction kinetics and for optimizing synthetic protocols. By comparing the computed reactivity of this compound with other related ethers, a comprehensive understanding of the structure-reactivity landscape can be constructed, guiding the synthesis of new functional materials and biologically active compounds.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2 Ethoxy 3 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Linkage Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Ethoxy-3-methoxynaphthalene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the molecular framework.

In related methoxynaphthalene derivatives, specific chemical shifts are observed that can be extrapolated to understand the substitution pattern in this compound. For instance, in 2-methoxynaphthalene (B124790), the methoxy (B1213986) protons typically appear as a singlet around 3.9 ppm. chemicalbook.comguidechem.com The aromatic protons exhibit complex splitting patterns in the range of 7.1 to 7.8 ppm, which are influenced by the electron-donating nature of the methoxy group. chemicalbook.combas.bg For 2-ethoxynaphthalene (B165321), the ethoxy group introduces a characteristic quartet around 4.1-4.3 ppm and a triplet around 1.4-1.5 ppm, corresponding to the -OCH₂- and -CH₃ protons, respectively. uel.ac.uk

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethoxy and methoxy groups, alongside a complex pattern for the six aromatic protons. The precise chemical shifts and coupling constants would be invaluable in confirming the 2,3-disubstitution pattern.

¹³C NMR spectroscopy further complements the proton data. In 2-methoxynaphthalene, the carbon of the methoxy group resonates around 55 ppm, while the aromatic carbons appear in the 105-158 ppm range. guidechem.comarabjchem.org The ¹³C NMR spectrum of 2-ethoxynaphthalene shows the ethoxy carbons at approximately 63 ppm (-OCH₂-) and 15 ppm (-CH₃). chemicalbook.com

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons, which helps in elucidating the preferred molecular conformation. For instance, NOESY analysis has been used to confirm the relative stereochemistry in cycloadducts derived from methoxy-substituted benzynes by showing correlations between methoxy protons and adjacent bridgehead protons. nih.gov Such analysis would be critical in defining the spatial arrangement of the ethoxy and methoxy groups relative to each other and the naphthalene (B1677914) core in this compound.

Table 1: Representative NMR Data for Related Naphthalene Ethers

Compound Nucleus Chemical Shift (ppm) Multiplicity Reference
2-Methoxynaphthalene ¹H ~3.9 s chemicalbook.comguidechem.com
7.1-7.8 m chemicalbook.combas.bg
¹³C ~55 (OCH₃) guidechem.comarabjchem.org
105-158 (Aromatic) guidechem.comarabjchem.org
2-Ethoxynaphthalene ¹H ~4.2 (OCH₂) q uel.ac.uk
~1.4 (CH₃) t uel.ac.uk
¹³C ~63 (OCH₂) chemicalbook.com
~15 (CH₃) chemicalbook.com
1,8-Bis(4-chlorobenzoyl)-2-ethoxy-7-methoxynaphthalene ¹H 3.97 (OCH₂) q scirp.org
0.96 (CH₃) t scirp.org
¹³C 64.48 (OCH₂) scirp.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₄O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, typically with an accuracy in the parts-per-million (ppm) range. This high precision allows for the confident assignment of the molecular formula.

The fragmentation patterns observed in the mass spectrum, often obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provide valuable structural information. For related naphthalene ethers, the molecular ion peak ([M]⁺) is typically prominent. For instance, the EI mass spectrum of 2-methoxynaphthalene shows a strong molecular ion at m/z 158. chemicalbook.com Similarly, 2-ethoxynaphthalene exhibits a molecular weight of 172.22 g/mol . nist.govnist.gov

Fragmentation analysis of this compound would likely involve the loss of the ethyl group (•C₂H₅, 29 Da) from the ethoxy substituent and the methyl group (•CH₃, 15 Da) from the methoxy substituent. Subsequent fragmentations could involve the loss of carbon monoxide (CO, 28 Da) or the entire alkoxy groups. The precise fragmentation pathway helps to confirm the nature and connectivity of the substituents. HRMS has been widely used to characterize various substituted naphthalene derivatives, confirming their calculated molecular formulas. uel.ac.ukarabjchem.orgscirp.org

Table 2: HRMS Data for Related Naphthalene Derivatives

Compound Ionization Mode Calculated m/z Found m/z Reference
4-Ethoxy-naphthalene-1-sulfonic acid pyridin-3-ylamide ESI 329.0882 [M+H]⁺ 329.0970 uel.ac.uk
1,8-Bis(4-chlorobenzoyl)-2,7-diethoxynaphthalene FAB 493.0973 [M+H]⁺ 493.0958 scirp.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure.

The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethoxy and methoxy groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1400-1650 cm⁻¹ region. The most diagnostic peaks are the C-O stretching vibrations of the aryl ethers, which typically appear as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. For example, the IR spectrum of 2-methoxynaphthalene shows a prominent C-O stretch around 1275 cm⁻¹. bas.bg

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the naphthalene ring system. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. Time-resolved resonance Raman (TR³) spectroscopy has been used to study the cation radical of 2-methoxynaphthalene, providing insights into its structure and vibrational modes upon electronic excitation. nih.gov

Table 3: Key IR Absorption Frequencies for Naphthalene Ethers

Vibrational Mode Typical Wavenumber (cm⁻¹) Compound Reference
Aromatic C-H Stretch >3000 2-Methoxynaphthalene
Aliphatic C-H Stretch <3000 2-Methoxynaphthalene bas.bg
Aromatic C=C Stretch 1400-1650 1-Acetyl-2-methoxynaphthalene (B1617039) bas.bg
Asymmetric C-O-C Stretch 1200-1275 1-Acetyl-2-methoxynaphthalene bas.bg

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and photoluminescence (PL) spectroscopy are powerful techniques for investigating the electronic transitions and photophysical properties of conjugated systems like this compound. The naphthalene core is inherently fluorescent, and its electronic properties are modulated by the attached ethoxy and methoxy groups.

The UV-Vis absorption spectrum of naphthalene derivatives typically shows several bands corresponding to π-π* transitions. The positions and intensities of these bands are sensitive to the substitution pattern. Electron-donating groups like methoxy and ethoxy cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. ias.ac.in Studies on substituted naphthoic acids have shown that 2,3-disubstitution can lead to a significant bathochromic shift. ias.ac.in The UV spectrum of 2-methoxyacetophenone, a related compound, displays maxima around 250 nm and 310 nm. csic.es

Photoluminescence spectroscopy provides information about the emissive properties of the molecule after it absorbs light. Naphthalene ethers are known to be fluorescent. The introduction of electron-donating groups can influence the fluorescence quantum yield and emission wavelength. nih.gov For instance, ethoxy-phenalenone derivatives exhibit red-shifted absorption and increased fluorescence emission compared to the parent compound. nih.gov The photoluminescence of this compound would be expected to show emission characteristic of a substituted naphthalene, providing insights into its excited-state properties.

Table 4: Photophysical Data for Related Naphthalene Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Solvent Reference
2-Methoxy-3-naphthoic acid ~350 - Dioxane ias.ac.in
2-Hydroxy-3-naphthoic acid ~360 - Dioxane ias.ac.in
2'-Methoxyacetophenone ~250, 310 - Acetonitrile csic.es

X-ray Crystallography for Solid-State Structural Determination of Naphthalene Ether Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Such studies establish that X-ray crystallography would be invaluable for determining the exact solid-state conformation of this compound, including the planarity of the naphthalene system and the orientation of the ethoxy and methoxy substituents relative to the ring. grafiati.com This information is crucial for understanding packing effects and intermolecular forces that govern its bulk properties.

Table 5: Mentioned Compounds

Compound Name
This compound
2-Methoxynaphthalene
2-Ethoxynaphthalene
1,8-Bis(4-chlorobenzoyl)-2-ethoxy-7-methoxynaphthalene
4-Ethoxy-naphthalene-1-sulfonic acid pyridin-3-ylamide
1,8-Bis(4-chlorobenzoyl)-2,7-diethoxynaphthalene
4-(2-Chlorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole
1-Acetyl-2-methoxynaphthalene
2-Methoxy-3-naphthoic acid
2-Hydroxy-3-naphthoic acid
2'-Methoxyacetophenone
6-Amino-2,5-dibromophenalenone
Naphthalene
Ethoxy-phenalenone
Aroylated dimethoxynaphthalenes
Oxime ether derivatives of naphthalene
3-Methoxybenzyne

Applications in Advanced Materials and Supramolecular Assemblies

Organic Electronic Materials Based on Naphthalene (B1677914) Ether Scaffolds

Naphthalene ethers, particularly in their 2,3-dialkoxy substitution pattern, have been explored as electron-donor units in conjugated polymers for various organic electronic applications. mdpi.com The extended π-system of the naphthalene core, compared to simpler phenylene units, allows for enhanced electronic conjugation along the polymer backbone. mdpi.com This has opened avenues for developing novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Charge Transport Characteristics in 2,3-Dialkoxynaphthalene-Based Conjugated Polymers

The charge transport properties of conjugated polymers are fundamentally linked to their chemical structure, solid-state packing, and electronic energy levels. In polymers incorporating 2,3-dialkoxynaphthalene units, these characteristics are carefully modulated to facilitate the movement of charge carriers.

One notable example is the donor-acceptor (D-A) conjugated polymer PEHONDTBT , which stands for Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2'-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)]. nih.gov This polymer was synthesized via Direct Arylation Polymerization (DAP), a method that can produce materials with fewer structural defects compared to traditional cross-coupling reactions like Suzuki polycondensation. nih.gov

The electronic properties of PEHONDTBT have been thoroughly investigated. Its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels were determined to be approximately -5.31 eV and -3.17 eV, respectively. nih.gov The HOMO level is particularly crucial for air stability in p-type (hole-transporting) materials; a lower HOMO level generally imparts greater resistance to oxidation. acs.org The optical band gap (Egopt) of a PEHONDTBT film was found to be 2.15 eV. nih.gov Theoretical calculations suggest that the HOMO is primarily distributed along the naphthalene-thiophene donor segment, while the LUMO is localized on the benzothiadiazole acceptor unit, which is typical for D-A copolymers. nih.gov However, studies have also indicated that the 2,3-dialkoxynaphthalene unit can lead to a less planar and conjugated structure compared to its 1,4-dialkoxyphenylene counterparts, resulting in a slightly higher HOMO level. mdpi.com The engineering of alkyl side-chains is a critical strategy for tailoring the microstructure and, consequently, the charge transport in such polymers. rsc.org

Table 1: Optoelectronic Properties of PEHONDTBT Polymer Film
PropertyValueReference
HOMO Level-5.31 eV nih.gov
LUMO Level-3.17 eV nih.gov
Optical Band Gap (Egopt)2.15 eV nih.gov
Maximum Absorption (Film)498 nm nih.gov

Potential Applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The favorable electronic properties of 2,3-dialkoxynaphthalene-based polymers make them candidates for active layers in OFETs and OPVs. mdpi.com

In the context of OFETs , the mobility of charge carriers is a key performance metric. For polymers based on other dialkoxynaphthalene isomers, such as a 2,6-dialkoxynaphthalene-bithiophene copolymer, hole mobilities as high as 0.02 cm²/(V·s) have been reported, along with excellent air stability. acs.org While the 2,3-isomer has been studied less extensively, the foundational properties suggest similar potential. mdpi.com The performance of these materials is heavily dependent on the ability to form well-ordered, close-packed structures in the solid state, which facilitates efficient intermolecular charge hopping. acs.org

For OPV applications, 2,3-dialkoxynaphthalene polymers like PEHONDTBT have been tested as the p-type donor material in solar cells. nih.gov In a bilayer heterojunction device, where PEHONDTBT was paired with an electron-acceptor layer, preliminary studies confirmed its functionality as a donor material capable of generating a photovoltaic response. mdpi.com Although the initial power-conversion efficiencies were modest, these results establish a proof-of-concept for the use of these polymers in solar energy conversion. mdpi.comnih.gov Further optimization, such as moving to a bulk heterojunction (BHJ) architecture and fine-tuning the blend morphology, is expected to enhance device performance.

Evaluation as Electron Blocking Layer Components in Organic Electronic Devices

An electron blocking layer (EBL) is a critical component in many organic electronic devices, including organic light-emitting diodes (OLEDs) and some OPVs. nih.gov Its primary function is to confine electrons within the desired region (e.g., the emissive layer of an OLED) and prevent them from leaking to the anode, which would reduce device efficiency. nih.gov A material suitable for an EBL must have a high-lying LUMO level to create a significant energy barrier for electrons, while ideally having a HOMO level that does not impede the transport of holes. Cathode interlayers in polymer solar cells serve a similar but opposite function, acting as hole blocking layers. mdpi.com

Given the electronic structure of polymers like PEHONDTBT, which are designed as p-type semiconductors, they are not inherently suited for use as EBLs. However, the versatility of the naphthalene ether scaffold allows for its incorporation into different types of materials. By combining the naphthalene unit with strongly electron-withdrawing moieties, it would be possible to design polymers with the deep HOMO and high LUMO levels required for an EBL. The introduction of rigid, planar naphthalene units into polymer backbones has been shown to be advantageous in other contexts, such as in membranes, by helping to control material dimensions and properties. mdpi.com Therefore, while existing 2,3-dialkoxynaphthalene polymers are hole transporters, the naphthalene ether unit itself remains a viable component for future research into specially engineered EBL materials.

Supramolecular Chemistry and Host-Guest Interactions Involving Naphthalene Ethers

The electron-rich aromatic surface and defined geometry of naphthalene ethers make them exemplary platforms for designing complex host-guest systems and self-assembling architectures. These systems are governed by non-covalent interactions such as π-π stacking, cation-π interactions, and hydrogen bonding.

Molecular Recognition and Encapsulation Phenomena

Naphthalene ether units have been successfully integrated into macrocyclic hosts capable of selectively binding guest molecules. A "naphthocage" constructed from 2,3-dialkoxynaphthalene panels demonstrated a distinct preference for encapsulating small organic cations. rsc.orgrsc.org This selectivity is attributed to the low-symmetry conformation of the cage, which contrasts with the behavior of cages built from other naphthalene isomers. rsc.org

The power of π-π interactions in these systems is significant. In crown ethers containing two naphthalene rings (dinaphtho-24-crown-8), cryogenic ion mobility-mass spectrometry revealed that intra-host π-π interactions between the naphthalene units play a more critical role in determining the host's stable conformation than the host-guest interactions with an encapsulated alkali metal cation. rsc.orgrsc.org Similarly, macrocyclic boronic esters featuring a naphthalene core show that a parallel alignment of the naphthalene rings dramatically enhances the binding of electron-deficient guest molecules. nih.gov

Naphthalene-based hosts can also form intricate complexes with various guests. "Ether naphthotubes" form stable 1:1 host-guest complexes with dicationic guests, with the interactions driven by favorable enthalpy changes. researchgate.net Hybrid macrocycles known as Calix rsc.orgnaphth rsc.orgarenes utilize their naphthalene walls to bind alkali metal cations through a combination of cation-π and ion-dipole interactions. acs.org Furthermore, polymers functionalized with dialkoxynaphthalene units can exhibit sophisticated responsive behavior through host-guest complexation with cyclophane hosts like cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺). researchgate.net

Self-Assembly Mechanisms and Controlled Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, and naphthalene ethers are key players in this field. The process is often driven by a combination of solvophobic effects and specific non-covalent interactions. For instance, conjugates of naphthalene diimide and crown ethers exhibit self-assembly behaviors that are highly dependent on solvent polarity, leading to distinct changes in their optical properties. beilstein-journals.orgbeilstein-journals.org

Catalytic Systems and Metal Ion Complexation for Naphthalene Ether Ligands

Naphthalene ethers, including the specific yet less-studied compound 2-Ethoxy-3-methoxynaphthalene, represent a class of aromatic compounds with significant potential in the fields of coordination chemistry and catalysis. The electronic properties of the naphthalene core, combined with the steric and electronic influence of alkoxy substituents, make these molecules attractive as ligands for metal ions. The oxygen atoms of the ether functionalities can act as Lewis basic sites, enabling the chelation of metal centers. This coordination can, in turn, activate the metal for catalytic processes or form the basis for advanced supramolecular structures.

Research into the catalytic applications of naphthalene ethers often involves their more reactive precursors or derivatives, such as dihydroxynaphthalenes, which can be readily converted into a variety of ligands. The 2,3-dialkoxynaphthalene scaffold, in particular, serves as a foundational structure for creating bidentate ligands capable of forming stable complexes with transition metals.

A notable example of this is the synthesis of complex ligands derived from 2,3-dihydroxynaphthalene (B165439). For instance, a bis(Salamo)-type tetraoxime ligand (H₄L) has been prepared through the reaction of 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) with 2-[O-(1-ethyloxyamide)]oxime-4,6-dibromophenol. rsc.org This ligand has been successfully used to synthesize homotrinuclear cobalt(II) complexes. rsc.org The structure of the ligand allows it to adopt a specific conformation upon complexation with metal ions, creating a cavity that is crucial for its catalytic function. rsc.org

These cobalt(II) complexes have demonstrated significant catalytic activity in the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). rsc.org This reaction serves as a model for the activity of catechol oxidase enzymes, which play a vital role in biological systems. rsc.org The catalytic efficiency of these complexes is influenced by the solvent system used during their synthesis, which affects the coordination geometry around the cobalt centers. rsc.org

The kinetics of this catalytic oxidation have been studied, revealing that the reaction follows Michaelis-Menten kinetics. This model is commonly used to describe enzyme kinetics and suggests that the catalyst and substrate form an intermediate complex. The turnover number (kcat), which represents the number of substrate molecules converted per catalyst molecule per unit time, provides a measure of the catalytic efficiency.

Table 1: Catalytic Oxidation of 3,5-DTBC by a Homotrinuclear Co(II) Complex

ParameterValueReference
Substrate3,5-di-tert-butylcatechol (3,5-DTBC) rsc.org
CatalystHomotrinuclear Co(II) complex with a naphthalenediol-based bis(Salamo)-type ligand rsc.org
Product3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) rsc.org
Turnover Number (kcat)1.56 x 10² h⁻¹ rsc.org
Michaelis Constant (Km)0.16 M rsc.org
kcat/Km9.75 x 10² M⁻¹ h⁻¹ rsc.org

Furthermore, the broader class of naphthalene ethers, such as 2-methoxynaphthalene (B124790), has been employed in various transition metal-catalyzed reactions. These compounds can undergo C-O bond activation, enabling their use in cross-coupling reactions to form biaryl compounds, which are important structural motifs in many functional materials and pharmaceuticals. researchgate.net For example, nickel complexes with carbodicarbene ligands have been shown to catalyze the cross-coupling of aryl ethers with Grignard reagents. researchgate.net While not a direct example of this compound acting as a ligand, these reactions highlight the reactivity of the naphthalene ether system in the presence of transition metal catalysts.

In addition to their role in catalysis, naphthalene ether derivatives can form electron-donor-acceptor (EDA) complexes. For instance, 2-methoxynaphthalene can form an EDA complex that facilitates photochemical reactions, such as trifluoromethylation, upon irradiation with visible light. beilstein-journals.org This property opens up avenues for the use of these compounds in photoredox catalysis.

The ability of the 2,3-dialkoxynaphthalene unit to participate in polymerization has also been explored. Anodic oxidation of 2,3-dialkoxynaphthalenes can lead to the formation of electroactive polymers, indicating their potential in the development of advanced materials with tailored electronic properties. kisti.re.kr

While direct studies on the metal ion complexation and catalytic applications of this compound are scarce in the current literature, the research on closely related 2,3-dialkoxynaphthalene derivatives and other naphthalene ethers strongly suggests its potential as a valuable component in the design of novel ligands and catalytic systems. The foundational 2,3-dioxygenated naphthalene structure provides a versatile platform for creating ligands that can coordinate with a variety of metal ions, leading to complexes with interesting catalytic and material properties.

Derivatization and Synthetic Utility of 2 Ethoxy 3 Methoxynaphthalene in Complex Chemical Syntheses

2-Ethoxy-3-methoxynaphthalene as a Precursor in Multi-Step Organic Synthesis

Substituted naphthalenes are fundamental building blocks in organic chemistry, valued for their rigid, aromatic structure which serves as a scaffold for a wide array of functional molecules, from pharmaceuticals to materials. The 2,3-dialkoxy substitution pattern, as would be found in this compound, electronically enriches the naphthalene (B1677914) ring system, influencing the regioselectivity of subsequent chemical transformations.

In multi-step synthesis, a precursor like this compound would be strategically chosen for its inherent functionalities. The two distinct alkoxy groups, ethoxy and methoxy (B1213986), offer potential for selective cleavage or modification if appropriate reagents are employed, although this can be challenging. More commonly, these groups are retained to modulate the electronic and steric properties of the final product.

The primary utility of this precursor would be in reactions that functionalize the naphthalene ring at its vacant positions. The electron-donating nature of the alkoxy groups activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C1 and C4 positions. This predictable reactivity is a cornerstone of planning synthetic routes. For instance, reactions like halogenation, nitration, acylation, and sulfonation can be used to introduce new functional groups, which can then be elaborated in subsequent steps to build molecular complexity. Although specific examples starting from this compound are not prominent in literature, the acylation of related compounds like 2-methoxynaphthalene (B124790) to produce precursors for anti-inflammatory drugs highlights the industrial relevance of such pathways. ugr.es

Strategic Incorporation of Naphthalene Ether Moieties into Molecular Scaffolds

The incorporation of naphthalene ether units is a key strategy in the design of functional materials, particularly organic semiconductors. The extended π-system of the naphthalene core is beneficial for charge transport, while the alkoxy side chains are used to ensure solubility and control the solid-state packing of the molecules, which are crucial for device performance.

A prime example of this strategy is the synthesis of the donor-acceptor conjugated polymer, Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT) . mdpi.com In this work, a 2,3-dialkoxynaphthalene monomer, structurally analogous to this compound, was polymerized to create a p-donor material for organic solar cells. mdpi.com The 2,3-dialkoxy substituents are critical; they render the polymer soluble in common organic solvents, enabling solution-based processing, and their bulky nature influences the intermolecular arrangement, which impacts electronic properties. This demonstrates how the 2,3-dialkoxynaphthalene scaffold can be strategically integrated into a macromolecular structure to achieve specific, high-value functions.

Table 1: Properties of PEHONDTBT Polymer Incorporating a 2,3-Dialkoxynaphthalene Scaffold Data derived from studies on structurally analogous polymers.

PropertyValueReference
Synthesis MethodDirect Arylation Polymerization (DAP) mdpi.com
Monomer Unit2,3-bis(2-ethylhexyloxy)naphthalene mdpi.com
Applicationp-donor material in organic solar cells mdpi.com
Key FeatureGood solubility and controlled packing mdpi.com

Development of Novel Reaction Pathways via C-H Activation and Selective Functionalization

Modern synthetic chemistry increasingly relies on C-H activation, a powerful technique that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. scielo.br This approach is more atom-economical and can significantly shorten synthetic routes. The electron-rich nature of the 2,3-dialkoxynaphthalene system makes it an excellent candidate for such transformations.

Direct Arylation Polymerization (DAP) is a prominent C-H activation strategy used to synthesize conjugated polymers. In the synthesis of the PEHONDTBT polymer, the C-H bonds on the thiophene (B33073) co-monomer are activated by a palladium catalyst and coupled with the C-Br bonds of the 2,3-dialkoxynaphthalene monomer. mdpi.com

Furthermore, research into the mechanism of DAP for 2,3-dialkoxynaphthalene-based monomers has utilized computational methods to predict the regioselectivity of C-H activation. mdpi.com By calculating the activation energy for the concerted-metalation deprotonation (CMD) transition state, chemists can anticipate which C-H bond is most likely to react. mdpi.com This predictive power is crucial for designing selective syntheses and minimizing the formation of unwanted side products or structural defects in a polymer chain. mdpi.com

While direct C-H functionalization of the this compound ring itself is not extensively reported, the principles are well-established. The most reactive C-H bonds for electrophilic-type C-H activation would be at the C1 and C4 positions due to the electronic influence of the alkoxy groups. Directed C-H activation, using a directing group to guide a metal catalyst to a specific C-H bond, could potentially enable functionalization at other positions, such as C5 or C8, offering pathways to novel substitution patterns that are inaccessible through classical methods. nih.govnih.gov

Table 2: Theoretical Analysis of C-H Activation in Polymer Synthesis Based on computational studies of the Direct Arylation Polymerization (DAP) of a 2,3-dialkoxynaphthalene monomer with a thiophene derivative. mdpi.com

C-H Bond PositionPathwayPredicted Activation Energy (Ea)Outcome
Thiophene HαPathway ALower EaKinetically favored but sterically hindered
Thiophene HβPathway BHigher EaKinetically disfavored

This analysis highlights the interplay between electronic favorability and steric hindrance in determining the outcome of C-H activation reactions, providing a roadmap for developing novel and selective functionalization pathways for scaffolds like this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-3-methoxynaphthalene, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves etherification of naphthalene derivatives. For example, Williamson ether synthesis could be applied using 3-methoxy-2-naphthol as a precursor, reacting with ethyl bromide in the presence of a base (e.g., KOH) under reflux conditions. Solvent selection (e.g., ethanol or acetone) and temperature control are critical for minimizing side reactions. Purity can be enhanced via recrystallization or column chromatography.
  • Data Validation : Monitor reaction progress using TLC and confirm structure via NMR (1H/13C) and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Spectroscopy : Analyze chemical shifts for ethoxy (-OCH2CH3) and methoxy (-OCH3) groups. The aromatic proton signals should align with naphthalene substitution patterns.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 188 for molecular ion [M]+) and fragmentation patterns.
  • IR Spectroscopy : Identify ether C-O stretches (~1100-1250 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹).
    • Validation : Compare spectra with reference data from NIST or PubChem .

Q. What are the solubility and partition coefficient (log Pow) trends for this compound, and how do these properties influence experimental design?

  • Methodology : Determine solubility in polar (e.g., ethanol, acetone) and non-polar solvents (e.g., hexane) via saturation assays. Estimate log Pow using shake-flask or HPLC methods.
  • Application : High log Pow (>3) suggests lipophilicity, influencing bioavailability and toxicity studies. Solubility in ethanol/acetone (as noted for similar naphthalene derivatives) guides solvent selection for in vitro assays .

Advanced Research Questions

Q. What methodologies are recommended for assessing the metabolic pathways of this compound in mammalian models?

  • Experimental Design :

  • In Vivo Studies : Administer radiolabeled compound to rodents; collect blood, urine, and tissues for metabolite profiling via LC-MS/MS.
  • In Vitro Systems : Use liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (conjugation) metabolites.
    • Data Analysis : Cross-reference metabolite profiles with databases (e.g., EPA DSSTox) and toxicological frameworks for naphthalene derivatives .

Q. How can researchers resolve contradictions in toxicity data across studies on this compound derivatives?

  • Methodology :

Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization, dose allocation) to evaluate study reliability .

Systematic Review : Use inclusion/exclusion criteria (Table C-1) to prioritize high-confidence studies (e.g., controlled exposure experiments in animals) .

Meta-Analysis : Statistically integrate data from heterogeneous studies, adjusting for variables like exposure duration and species differences .

Q. What are the structure-activity relationships (SAR) governing the biological activity of this compound, particularly in receptor binding or enzyme inhibition?

  • Approach :

  • Computational Modeling : Perform docking studies to predict interactions with cytochrome P450 enzymes or aryl hydrocarbon receptors.
  • In Vitro Assays : Test derivatives with modified ethoxy/methoxy groups for activity changes.
    • Validation : Compare results with SAR data for structurally related compounds (e.g., 3-Methoxy-2-naphthol’s antioxidant activity) .

Notes

  • Data Gaps : Limited direct evidence on this compound necessitates extrapolation from structurally analogous compounds (e.g., 2-Methoxynaphthalene , 3-Methoxy-2-naphthol ).

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